molecular formula C51H98N12O10 B12527920 H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH CAS No. 678998-85-1

H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH

Cat. No.: B12527920
CAS No.: 678998-85-1
M. Wt: 1039.4 g/mol
InChI Key: BPAZMICCAJUBHC-UTALAWHWSA-N
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Description

The compound H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH is a synthetic peptide composed of a repeating sequence of lysine, valine, and leucine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell adhesion, signaling, and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for tissue engineering.

    Industry: Utilized in the development of biomaterials and as a component in various biotechnological processes.

Mechanism of Action

The mechanism by which H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with cell surface receptors, influencing cell signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . These interactions can lead to various cellular responses, including proliferation, differentiation, and migration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: is unique due to its repeating sequence of lysine, valine, and leucine, which may confer specific structural and functional properties. This repetitive structure can influence its interactions with biological molecules and its stability in various environments.

Properties

CAS No.

678998-85-1

Molecular Formula

C51H98N12O10

Molecular Weight

1039.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C51H98N12O10/c1-28(2)25-37(58-48(69)40(31(7)8)61-43(64)34(55)19-13-16-22-52)46(67)56-35(20-14-17-23-53)44(65)62-41(32(9)10)49(70)59-38(26-29(3)4)47(68)57-36(21-15-18-24-54)45(66)63-42(33(11)12)50(71)60-39(51(72)73)27-30(5)6/h28-42H,13-27,52-55H2,1-12H3,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,61,64)(H,62,65)(H,63,66)(H,72,73)/t34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

BPAZMICCAJUBHC-UTALAWHWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

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